molecular formula C8H4BrClF3N3 B13047732 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B13047732
M. Wt: 314.49 g/mol
InChI Key: YRKPXUATJCGNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine (CAS 2089650-35-9) is a high-value chemical building block belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a notable class with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . The molecular formula is C8H4BrClF3N3, and it has a molecular weight of 314.49 g/mol . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to further chemical modifications . The presence of bromo and chloro substituents at the 3- and 7-positions makes this compound a versatile intermediate for subsequent cross-coupling reactions and nucleophilic substitutions, allowing researchers to introduce diverse functional groups and enhance structural diversity . The trifluoromethyl group is a key feature, known to significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets due to its high electronegativity and steric properties . This compound is intended for research applications only and is a crucial precursor in developing novel small-molecule inhibitors. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H4BrClF3N3

Molecular Weight

314.49 g/mol

IUPAC Name

3-bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H4BrClF3N3/c1-3-2-4(10)16-7(14-3)5(9)6(15-16)8(11,12)13/h2H,1H3

InChI Key

YRKPXUATJCGNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine serves as a critical intermediate, synthesized by cyclization of appropriately substituted pyrazoles with β-dicarbonyl compounds, followed by halogenation steps.

  • Introduction of the trifluoromethyl group at position 2 is achieved via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted β-dicarbonyl precursors during the cyclization step.

Synthetic Route Overview

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 3-substituted-5-amino-1H-pyrazole + β-dicarbonyl compound, reflux or microwave irradiation Formation of pyrazolo[1,5-a]pyrimidin-7(4H)-ones
2 Halogenation POCl3 and tetramethylammonium chloride Conversion to 7-chlorides
3 Selective bromination Brominating agents under controlled conditions Introduction of bromine at position 3
4 Trifluoromethylation Electrophilic trifluoromethylation reagents or trifluoromethyl-substituted precursors Installation of trifluoromethyl group at position 2

Detailed Reaction Conditions

  • Cyclization: The pyrazole amine and β-dicarbonyl compound are heated under reflux in acetic acid or solvent-free microwave conditions to form the pyrazolo[1,5-a]pyrimidinone core. Microwave irradiation notably improves reaction time and yield compared to traditional reflux.

  • Halogenation: Treatment of the pyrimidinone with phosphorus oxychloride (POCl3) and tetramethylammonium chloride converts the 7-position to a chloride. Subsequent controlled bromination introduces bromine at the 3-position without affecting other sites.

  • Trifluoromethylation: The trifluoromethyl group is introduced either by using trifluoromethyl-substituted β-dicarbonyl starting materials during cyclization or by electrophilic trifluoromethylation reagents post-cyclization, ensuring regioselective substitution at position 2.

  • Research Findings and Yields
  • The cyclization reactions generally yield pyrazolo[1,5-a]pyrimidin-7-ones in moderate to high yields (65-85%) depending on the substrate and conditions.

  • Halogenation steps to introduce chlorine and bromine are efficient, with yields typically exceeding 75%, and exhibit excellent regioselectivity.

  • Trifluoromethylation methods provide good functional group tolerance and yields around 70-80%, with the trifluoromethyl group enhancing biological activity due to its electron-withdrawing properties.

  • Analytical Characterization
  • The synthesized compounds are confirmed by elemental analysis, FT-IR, and NMR spectroscopy. Characteristic signals include:

    • FT-IR: C=N stretching around 1630-1650 cm⁻¹, halogen-related shifts.

    • ¹H NMR: Methyl group singlets near 2.3-2.6 ppm, aromatic protons between 7.0-8.0 ppm.

    • ¹³C NMR and ¹⁹F NMR confirm trifluoromethyl substitution.

  • Mass spectrometry and elemental analysis corroborate molecular formula and purity.

  • Summary Table of Preparation Methods
Method Key Reagents/Conditions Advantages Limitations
Cyclization with β-dicarbonyls Reflux in acetic acid or microwave irradiation High yield, regioselective Requires substituted pyrazoles
Halogenation (POCl3 + halide salts) POCl3, tetramethylammonium chloride Efficient chlorination, selective Sensitive to reaction time
Bromination Brominating agents under controlled conditions Selective bromination at position 3 Requires careful control to avoid polybromination
Trifluoromethylation Electrophilic trifluoromethyl reagents or CF3-substituted precursors Good functional group tolerance Reagents can be costly or sensitive
  • Conclusion

Chemical Reactions Analysis

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. The presence of halogen atoms enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways. For example, derivatives have shown promising results in inhibiting monoamine oxidase B, which is linked to neurodegenerative disorders and certain cancers.

Enzyme Inhibition

Interaction studies have focused on the compound's ability to bind to specific enzymes or receptors. Notably, some derivatives have been identified as effective inhibitors of monoamine oxidase B. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloro-5-methylpyrimidine in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield.

Table: Comparison of Similar Compounds

Compound NameUnique Features
This compoundContains bromine, chlorine, and trifluoromethyl groups
7-Trifluoromethylpyrazolo[1,5-A]pyrimidineLacks halogens but retains trifluoromethyl group
Pyrazolo[1,5-A]pyrimidinonesVaries widely in substitutions; lacks halogens
Amino-substituted Pyrazolo[1,5-A]pyrimidinesEnhanced biological activity due to amino groups

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

Another research study evaluated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that certain derivatives could induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to alterations in cellular processes and pathways, which may be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Properties

Compound Name Substituents (Positions) Synthesis Highlights Key Properties/Applications References
Target Compound 3-Br, 7-Cl, 5-Me, 2-CF₃ Likely involves halogenation + Suzuki Potential kinase inhibitor scaffold
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-CF₃, 5-O SNAr at C-5, Suzuki at C-3 Intermediate for kinase inhibitors
5-(4-Bromophenyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 2-Me, 7-CF₃ Suzuki coupling at C-5 Optical studies, solid-state luminescence
3-Chloro-5-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Cl, 5-Me, 7-CF₃, 2-COOH Carboxylic acid functionalization Pharmaceutical intermediate
3-Bromo-7-Cl-pyrazolo[1,5-a]pyrimidine (CAS 877173-84-7) 3-Br, 7-Cl Direct halogenation Cross-coupling precursor

Key Observations:

Substituent Position Impact: Trifluoromethyl at C-2 (target compound) vs. Halogen Combinations: The 3-Br/7-Cl configuration in the target compound contrasts with 3-Br/7-CF₃ in , which may reduce metabolic stability but enhance electrophilicity .

Synthetic Flexibility: Compounds with C-5 amines (e.g., 5-amino-7-CF₃ derivatives) are synthesized via SNAr reactions with PyBroP, achieving 74–98% yields . C-3 Bromine enables diverse aryl/heteroaryl introductions via Suzuki-Miyaura couplings, as demonstrated for naphthalene and pyridyl groups .

Biological Relevance: Pyrazolo[1,5-a]pyrimidines with 3-aryl/5-amino substituents show nanomolar Pim-1 kinase inhibition . The target compound’s 3-Br/5-Me may require dehalogenation or functionalization to unlock similar activity. Trifluoromethyl groups enhance bioavailability and binding affinity in kinase inhibitors .

Reactivity and Functionalization

  • C-3 Bromine : A critical handle for Suzuki-Miyaura cross-coupling, enabling access to 3-aryl/heteroaryl derivatives (e.g., 3-naphthalene, 3-pyridyl) .
  • C-7 Chlorine : Unlike CF₃ or NH₂ groups, chlorine may limit further substitution but improve stability in acidic/basic conditions .

Optical and Solid-State Properties

  • Derivatives with C-2 CF₃ and C-5 aryl groups (e.g., 5-(4-nitrophenyl)) exhibit strong solvatochromism and aggregation-induced emission, making them candidates for optoelectronic materials .

Pharmacological Potential

  • Kinase Inhibition: 3-Aryl-5-aminopyrazolo[1,5-a]pyrimidines inhibit Pim-1 and Flt-3 kinases at nanomolar concentrations . The target compound’s bromine could be replaced with pharmacophoric groups to enhance activity.

Biological Activity

3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8H4BrClF3N3, with a molecular weight of approximately 314.49 g/mol. The compound features a complex structure characterized by bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity : It has been studied for its potential to inhibit cancer cell proliferation. Notably, derivatives of this compound have shown promising results against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (a breast cancer cell line) . The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on tumor growth .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders such as Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters like dopamine .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50 Value Notes
AnticancerMDA-MB-231 (TNBC)0.126 μMStrong inhibitory effect on cell proliferation.
AnticancerMCF-717.02 μMComparison with standard drug 5-FU.
Enzyme InhibitionMonoamine Oxidase BNot specifiedPotential application in neurodegenerative disorders.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that treatment with derivatives of this compound inhibited lung metastasis in mouse models more effectively than known compounds like TAE226. This suggests a significant potential for development as an anticancer therapeutic agent .
  • Selectivity Index : The selectivity index for the compound was notably high when compared to traditional chemotherapeutics, indicating that it may selectively target cancer cells while sparing normal cells .
  • Interaction Studies : Preliminary evaluations indicated that certain derivatives could effectively bind to specific enzymes or receptors, enhancing their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.